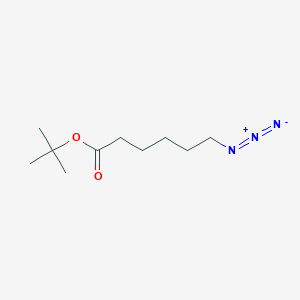
6-Azido-1,1-dimethylethylester Hexanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Azido-1,1-dimethylethylester Hexanoic Acid is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.277 g/mol . This compound is characterized by the presence of an azido group, which is known for its reactivity in click chemistry applications. It is commonly used as a building block in various chemical syntheses, particularly in the creation of complex molecules through click chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-1,1-dimethylethylester Hexanoic Acid typically involves the esterification of hexanoic acid followed by the introduction of the azido group. One common method involves the reaction of hexanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. This is followed by the substitution of a halide (such as bromide) with sodium azide to introduce the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-Azido-1,1-dimethylethylester Hexanoic Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be introduced through nucleophilic substitution reactions.
Click Chemistry: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used to introduce the azido group.
Click Chemistry: Copper(I) catalysts, such as copper(I) bromide, are used to facilitate the reaction between the azido group and alkynes.
Major Products Formed
科学研究应用
6-Azido-1,1-dimethylethylester Hexanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in protein labeling and peptide synthesis.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the functionalization of surfaces and materials.
作用机制
The primary mechanism of action for 6-Azido-1,1-dimethylethylester Hexanoic Acid involves its reactivity in click chemistry. The azido group reacts with alkynes to form triazole linkages, which are stable and can be used to link various molecules together. This reaction is highly specific and efficient, making it valuable in the synthesis of complex molecules .
相似化合物的比较
Similar Compounds
6-Azidohexanoic Acid: Similar in structure but lacks the tert-butyl ester group.
6-Azido-hexanoic acid: Another variant used in similar applications.
Uniqueness
6-Azido-1,1-dimethylethylester Hexanoic Acid is unique due to the presence of both the azido group and the tert-butyl ester group. This combination allows for greater versatility in chemical reactions and applications, particularly in the synthesis of complex molecules through click chemistry .
生物活性
6-Azido-1,1-dimethylethylester hexanoic acid is a compound of interest in organic synthesis and biological research due to its unique azido functional group, which can facilitate various chemical reactions, including click chemistry. This article explores the biological activity of this compound, focusing on its potential applications and effects observed in various studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H20N4O4 . The presence of the azido group (−N3) is notable for its reactivity, particularly in bioorthogonal reactions, making it a valuable tool in chemical biology.
The biological activity of this compound is primarily attributed to its ability to participate in click chemistry reactions. This property allows it to be utilized in labeling biomolecules and studying cellular processes. The azido group can react with alkyne-containing compounds under mild conditions, facilitating the study of protein interactions and cellular localization.
Case Studies
- Cellular Labeling : In a study examining the use of azido compounds for metabolic labeling, researchers demonstrated that azido derivatives could effectively label proteins in live cells, allowing for real-time tracking of cellular processes .
- Antibacterial Activity : Preliminary studies suggest that compounds containing azido groups may exhibit antibacterial properties. For instance, derivatives similar to this compound were tested against strains of Staphylococcus aureus, showing potential inhibition of bacterial growth .
- Drug Development : The compound's ability to modify biological molecules makes it a candidate for drug development. Its incorporation into drug-like structures could enhance the pharmacological profile by improving solubility and bioavailability .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other azido compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Metabolic labeling; potential antibacterial | |
| Azido D-Alanine | Peptidoglycan synthesis marker | |
| Azido Dipeptides | Cellular morphology studies |
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related studies indicate that azido compounds can be metabolized by cellular esterases, potentially leading to the release of active forms that exert biological effects . Understanding these metabolic pathways is crucial for evaluating the compound's therapeutic potential.
Toxicity Studies
Toxicity assessments are essential for any new compound intended for biological applications. Although direct toxicity data for this specific compound are not available, related azido compounds have shown varying levels of cytotoxicity depending on their structure and concentration. Further studies are needed to determine the safety profile of this compound in vivo.
属性
分子式 |
C10H19N3O2 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC 名称 |
tert-butyl 6-azidohexanoate |
InChI |
InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)7-5-4-6-8-12-13-11/h4-8H2,1-3H3 |
InChI 键 |
BOOCNADAVBSFCT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCCCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















